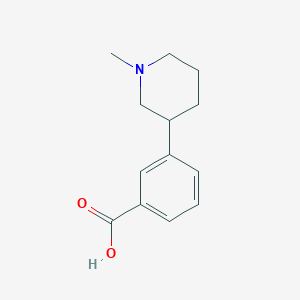

3-(1-Methylpiperidin-3-yl)benzoic acid

説明

特性

IUPAC Name |

3-(1-methylpiperidin-3-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-14-7-3-6-12(9-14)10-4-2-5-11(8-10)13(15)16/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCAKVRDVEBTZMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170945-91-1 |

Source

|

| Record name | 3-(1-methylpiperidin-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3-(1-Methylpiperidin-3-yl)benzoic Acid Structural Analogs: A Comprehensive Guide to Pharmacophore Integration, Synthesis, and Target Applications

Executive Summary

In modern rational drug design, the selection of peripheral pharmacophore vectors is as critical as the optimization of the central binding core. 3-(1-Methylpiperidin-3-yl)benzoic acid (CAS: 1170945-91-1) [1] has emerged as a highly versatile building block for synthesizing advanced structural analogs. By combining a rigid aromatic linker (benzoic acid) with a basic, sp³-rich solubilizing group (1-methylpiperidine), this moiety acts as an ideal vector for projecting into solvent-exposed channels or forming critical salt bridges with surface-exposed acidic residues on target proteins.

This technical whitepaper provides an in-depth analysis of the physicochemical rationale behind utilizing this scaffold, explores its proven applications in oncology and epigenetics (e.g., FLT3 and BET bromodomain inhibitors), and establishes a self-validating synthetic protocol for generating high-purity analogs.

Structural Pharmacology & Physicochemical Profiling

The architectural brilliance of 3-(1-methylpiperidin-3-yl)benzoic acid analogs lies in their dual-functionality. The meta-substitution pattern of the benzoic acid provides an optimal ~120° projection angle, allowing the core scaffold to remain anchored in a hydrophobic pocket (such as an ATP-binding hinge) while the piperidine ring is directed outward.

The N-methyl substitution on the piperidine ring is a deliberate design choice: it prevents the metabolic liability of secondary amines (which are prone to rapid N-glucuronidation or oxidation) while maintaining a basic center (pKa ~9.2) that ensures the molecule remains protonated at physiological pH. This protonation is the primary driver for enhanced aqueous solubility and favorable pharmacokinetic (PK) profiles.

Table 1: Physicochemical and Pharmacokinetic Profiling

| Property | Value | Pharmacological Implication |

| Molecular Weight | 219.28 g/mol | Low molecular weight leaves ample room (<300 Da) for coupling to massive heterocyclic cores without violating Lipinski's Rule of 5. |

| cLogP (Predicted) | ~1.8 | Balances lipophilicity; prevents excessive plasma protein binding while maintaining membrane permeability. |

| pKa (Piperidine N) | ~9.2 | Protonated at physiological pH (7.4); drastically improves aqueous solubility and enables salt-bridge formation with Asp/Glu residues. |

| pKa (Carboxylic Acid) | ~4.2 | Facilitates rapid activation via standard coupling reagents (HATU/EDC) for amide bond formation. |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | Excellent passive membrane permeability, crucial for intracellular targets like kinases and epigenetic readers. |

Key Target Applications

A. FLT3 Kinase Inhibitors (Acute Myeloid Leukemia)

FMS-like tyrosine kinase 3 (FLT3) is a validated therapeutic target for Acute Myeloid Leukemia (AML). Recent structural optimizations of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives have heavily relied on piperidine-benzoic acid analogs to overcome resistance mutations[2].

Mechanistic Rationale: When the benzimidazole core binds to the ATP hinge region of FLT3, the 1-methylpiperidin-3-yl moiety is projected into the solvent-front pocket[3]. This not only improves the thermodynamic binding signature via favorable solvation entropy but also creates electrostatic interactions with the phosphate-binding loop, yielding nanomolar IC50 profiles against both wild-type and mutant FLT3[2] ().

Fig 1. Pharmacophore binding logic of 1-methylpiperidin-3-yl analogs in FLT3 kinase domains.

B. Epigenetic Modulators: BET Bromodomains & HDACs

Beyond kinases, this scaffold is highly effective in epigenetic drug discovery. In the development of spiro[cyclopentane-1,3'-indolin]-2'-one derivatives targeting BET family bromodomains, the piperidine-benzoic acid vector is utilized to disrupt the binding of bromodomains to acetylated lysine residues on histones[4] (). Similarly, benzamide derivatives incorporating this moiety have been patented as potent cell differentiation inducers via Histone Deacetylase (HDAC) inhibition[5] (). The basic amine interacts with the solvent-exposed rim of the HDAC active site, anchoring the zinc-binding group deep within the catalytic channel.

Synthetic Methodologies: A Self-Validating Protocol

To synthesize complex structural analogs, the carboxylic acid must be coupled to a target amine (e.g., an aniline or heteroaryl amine). The presence of the basic tertiary amine on the piperidine ring introduces specific challenges during workup and purification. The following protocol is designed as a self-validating system , ensuring high yields through causality-driven experimental choices.

Protocol: Synthesis of Benzamide Analogs via Amide Coupling

Objective: Couple 3-(1-Methylpiperidin-3-yl)benzoic acid to a complex heteroaryl amine core.

-

Activation: Dissolve 3-(1-Methylpiperidin-3-yl)benzoic acid (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M. Add HATU (1.3 eq) and DIPEA (3.0 eq).

-

Causality: HATU is selected over standard EDC/HOBt due to its superior efficiency in activating sterically hindered meta-substituted benzoic acids. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated OAt-ester.

-

-

Coupling: Stir the mixture for 15 minutes at 25°C to ensure complete formation of the active ester, then add the heteroaryl amine core (1.0 eq). Stir for 2–4 hours.

-

Causality: Pre-activation minimizes side reactions (such as guanidinylation) with the complex amine core.

-

-

In-Process Control (IPC): Withdraw a 5 µL aliquot, dilute in 100 µL MeCN, and analyze via LC-MS. Proceed to workup only when <5% of the starting amine remains.

-

pH-Controlled Quench & Extraction (Critical Step): Dilute the reaction with Ethyl Acetate (EtOAc). Wash the organic layer with saturated aqueous NaHCO₃ (adjusted to pH ~8.5).

-

Causality: The 1-methylpiperidine nitrogen has a pKa of ~9.2. If washed with water or mild acid, the product will protonate and partition entirely into the aqueous waste. Maintaining pH 8.5 ensures the tertiary amine remains predominantly neutral, driving the product into the organic layer.

-

-

Purification: Concentrate the organic layer and purify via Reverse-Phase Prep-HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA modifier).

-

Causality: The TFA modifier ensures sharp peak shapes for basic amines by preventing secondary interactions with residual silanols on the stationary phase. The product is isolated as a stable trifluoroacetate (TFA) salt, which can be orthogonally verified by ¹H-NMR (observing the downfield shift of the N-methyl protons to ~2.8 ppm in DMSO-d6).

-

Fig 2. Self-validating synthetic workflow for amide coupling of piperidine-benzoic acid analogs.

Conclusion

The integration of 3-(1-methylpiperidin-3-yl)benzoic acid into drug discovery pipelines represents a masterclass in rational pharmacophore design. By providing a perfect balance of steric projection, metabolic stability, and basicity, analogs derived from this building block consistently demonstrate superior solubility and target engagement. Whether navigating the solvent-front of mutant kinases or the surface channels of epigenetic readers, mastering the chemical behavior of this moiety—particularly its pH-dependent partitioning—is essential for any drug development professional aiming to synthesize next-generation therapeutics.

References

-

ChemicalBook , "3-(1-Methylpiperidin-3-yl)benzoic acid - Chemical Properties and Specifications".

-

Im, D. et al. (2022) , "Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants", Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC).

-

Abbineni, C. et al. (2018) , "WO 2018/109650 A1 - Spiro[cyclopentane-1,3'-indolin]-2'-one derivatives as bromodomain inhibitors", World Intellectual Property Organization / Google Patents.

-

Suzuki, T. et al. (1998) , "EP 0 847 992 A1 - Benzamide derivatives, useful as cell differentiation inducers", European Patent Office / Google Patents.

Sources

- 1. 3-(1-Methylpiperidin-3-yl)benzoic acid CAS#: 1170945-91-1 [m.chemicalbook.com]

- 2. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP0847992A1 - Benzamide derivatives, useful as cell differentiation inducers - Google Patents [patents.google.com]

Unlocking the Therapeutic Potential of 3-(1-Methylpiperidin-3-yl)benzoic acid: A Strategic Roadmap for Target Identification and Validation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-(1-Methylpiperidin-3-yl)benzoic acid (CAS 1170945-91-1) is a novel chemical entity with a structure suggestive of diverse pharmacological potential.[1] To date, its biological targets and therapeutic applications remain uncharacterized in publicly available literature. This guide provides a comprehensive, technically-grounded framework for the initial exploration and validation of its therapeutic targets. We will dissect the molecule's structural motifs to generate rational hypotheses for potential protein targets, outline a robust experimental workflow for target validation, provide detailed protocols for key assays, and explain the causal logic behind each experimental choice. This document is intended to serve as a strategic roadmap for researchers and drug development professionals embarking on the characterization of this and other novel small molecules.

Structural Analysis and Hypothesis Generation

The structure of 3-(1-Methylpiperidin-3-yl)benzoic acid presents two key pharmacophores: a benzoic acid moiety and a 1-methylpiperidine ring. Analysis of these components in existing pharmacologically active agents allows for the generation of several high-probability target hypotheses.

-

Benzoic Acid Moiety: This is a common structural feature in a vast array of bioactive compounds.[2][3] It can act as a hydrogen bond donor and acceptor, and its acidic nature allows for critical ionic interactions within protein binding pockets. It is found in drugs with antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[4][5]

-

1-Methylpiperidine Moiety: The piperidine ring is a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[6][7] Its saturated, basic nitrogen-containing structure is found in numerous ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes like acetylcholinesterase (AChE).[8][9][10] The 3-substituted pattern is a feature in many potent therapeutic agents.[11]

Based on these structural precedents, we can hypothesize several potential target classes for 3-(1-Methylpiperidin-3-yl)benzoic acid:

-

G-Protein Coupled Receptors (GPCRs): The piperidine scaffold is a well-established motif in ligands for aminergic GPCRs (e.g., serotonin, dopamine, muscarinic acetylcholine receptors) and opioid receptors.

-

Enzymes: The combination of the aromatic ring and the piperidine structure is reminiscent of acetylcholinesterase (AChE) inhibitors.[10] Furthermore, some heterocyclic derivatives have been explored as inhibitors of enzymes in the coagulation cascade, such as Factor Xa.

-

Ion Channels: Certain piperidine derivatives are known to modulate the activity of various ion channels.

For the purpose of this guide, we will focus on a detailed workflow to investigate two high-priority hypothetical targets: a representative aminergic GPCR and the enzyme Acetylcholinesterase (AChE).

A Validated Workflow for Target Discovery and Characterization

The following workflow provides a logical progression from initial broad screening to specific functional characterization. This cascade is designed to efficiently identify and validate a primary biological target.

Caption: A high-level overview of the target validation workflow.

Detailed Experimental Protocols: A Dual-Target Investigation

Target Hypothesis 1: G-Protein Coupled Receptor Interaction

To test the hypothesis that our compound interacts with GPCRs, a primary radioligand binding assay is the gold standard for detecting direct physical interaction with the target receptor.

Protocol 3.1.1: Radioligand Displacement Assay for the Serotonin 2A (5-HT2A) Receptor

-

Causality: This experiment directly measures the ability of 3-(1-Methylpiperidin-3-yl)benzoic acid to compete with a known high-affinity radioligand for the 5-HT2A receptor binding site. A positive result (displacement of the radioligand) strongly indicates a direct interaction.

-

Methodology:

-

Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor. Thaw membranes on ice and dilute to a final concentration of 10-20 µg of protein per well in the assay buffer.

-

Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.

-

Radioligand: Use [³H]-Ketanserin, a well-characterized 5-HT2A antagonist, at a concentration equal to its dissociation constant (Kd), typically around 1-2 nM.

-

Test Compound Preparation: Prepare a 10 mM stock solution of 3-(1-Methylpiperidin-3-yl)benzoic acid in DMSO. Perform serial dilutions in assay buffer to create a concentration range from 100 µM to 0.1 nM.

-

Assay Setup (96-well plate):

-

Total Binding: Add 50 µL assay buffer, 25 µL [³H]-Ketanserin, and 25 µL cell membranes.

-

Non-Specific Binding (NSB): Add 25 µL of a high concentration (e.g., 10 µM) of a known non-radioactive 5-HT2A antagonist (e.g., Mianserin), 25 µL [³H]-Ketanserin, and 25 µL cell membranes.

-

Test Compound: Add 25 µL of each dilution of the test compound, 25 µL [³H]-Ketanserin, and 25 µL cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Protocol 3.1.2: [³⁵S]GTPγS Functional Assay

-

Causality: If the binding assay is positive, this functional assay determines whether the compound acts as an agonist (stimulating G-protein activation) or an antagonist (blocking agonist-stimulated activation). It measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

-

Methodology:

-

Assay Buffer: Prepare a buffer of 20 mM HEPES, pH 7.4, containing 100 mM NaCl, 10 mM MgCl₂, and 1 µM GDP.

-

Reagents: Use the same 5-HT2A receptor-expressing membranes. Prepare [³⁵S]GTPγS at a final concentration of ~0.1 nM.

-

Agonist Mode:

-

Add increasing concentrations of 3-(1-Methylpiperidin-3-yl)benzoic acid to the wells.

-

Add membranes, [³⁵S]GTPγS, and incubate at 30°C for 30 minutes.

-

Harvest and count as in the binding assay. An increase in signal indicates agonism.

-

-

Antagonist Mode:

-

Add increasing concentrations of 3-(1-Methylpiperidin-3-yl)benzoic acid to the wells.

-

Add a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration.

-

Add membranes, [³⁵S]GTPγS, and incubate.

-

Harvest and count. A decrease in the agonist-stimulated signal indicates antagonism.

-

-

Caption: A simplified diagram of the 5-HT2A receptor signaling cascade.

Target Hypothesis 2: Acetylcholinesterase (AChE) Inhibition

The Ellman's assay is a classic, reliable colorimetric method to measure AChE activity and its inhibition.

Protocol 3.2.1: In Vitro AChE Inhibition Assay

-

Causality: This assay directly measures the enzymatic activity of AChE. The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound. A decrease in the rate of color formation in the presence of the test compound is a direct measure of enzyme inhibition.

-

Methodology:

-

Reagents:

-

AChE Enzyme: Use purified human recombinant AChE.

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

-

Buffer: 100 mM sodium phosphate buffer, pH 8.0.

-

-

Solution Preparation:

-

Prepare a 10 mM stock of the test compound in DMSO and perform serial dilutions.

-

Prepare a 10 mM ATCI solution and a 3 mM DTNB solution in the buffer.

-

-

Assay Procedure (96-well plate):

-

To each well, add 140 µL of phosphate buffer.

-

Add 20 µL of the test compound dilution (or buffer for control, or a known inhibitor like Donepezil for positive control).

-

Add 10 µL of the AChE enzyme solution.

-

Incubate for 15 minutes at 25°C.

-

Add 20 µL of DTNB solution.

-

Initiate the reaction by adding 10 µL of ATCI substrate solution.

-

-

Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percent inhibition for each concentration of the test compound relative to the control and calculate the IC50 value.

-

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Primary Screening Results

| Target Family | Specific Target | Assay Type | Result (IC50 / Ki) |

| Aminergic GPCRs | 5-HT2A Receptor | Radioligand Binding | 1.2 µM (Ki) |

| Dopamine D2 Receptor | Radioligand Binding | > 50 µM | |

| Muscarinic M1 Receptor | Radioligand Binding | 25 µM (Ki) | |

| Enzymes | Acetylcholinesterase (AChE) | Ellman's Assay | 8.5 µM (IC50) |

| Factor Xa | Chromogenic Assay | > 100 µM |

Based on these hypothetical results, 3-(1-Methylpiperidin-3-yl)benzoic acid shows promising activity and selectivity for the 5-HT2A receptor and moderate activity against AChE, warranting further investigation into these targets.

Conclusion and Forward Outlook

This guide presents a hypothesis-driven, systematic approach to elucidate the therapeutic targets of the novel compound 3-(1-Methylpiperidin-3-yl)benzoic acid. By leveraging structural analysis to form rational hypotheses and employing a tiered system of validated in vitro assays, researchers can efficiently identify and characterize the compound's primary mechanism of action. The detailed protocols for binding, enzymatic, and functional assays provide a robust starting point for any drug discovery program. Positive hits from this initial workflow would proceed to more complex cell-based assays, selectivity profiling across broader target panels, and eventually, in vivo studies to establish a comprehensive pharmacological profile. This structured methodology ensures scientific integrity and provides a clear path from a novel chemical entity to a potential therapeutic lead.

References

-

Longdom Publishing. Benzoic Acid and its Derivatives Increase Membrane Resistance to. Available from: [Link]

-

ResearchGate. Examples of biologically active 3-substituted piperidines. Available from: [Link]

-

IJCRT.org. A Comprehensive Study On Benzoic Acid And Its Derivatives. Available from: [Link]

-

EAHT. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Available from: [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]

-

PrepChem.com. Synthesis of 3-(1-Piperidinylmethyl)benzoic acid, methyl ester. Available from: [Link]

-

IJIRT. The Wide Spectrum Biological Activities of Piperidine -A Short Review. Available from: [Link]

-

Advanced Journal of Chemistry. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available from: [Link]

-

PMC (NIH). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

Journal of Clinical Medicine of Kazakhstan. Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Available from: [Link]

-

UNIPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Available from: [Link]

-

PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. Available from: [Link]

-

IMR Press. New prenylated benzoic acid derivatives of Piper hispidum. Available from: [Link]

-

PMC (NIH). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Available from: [Link]

- Google Patents. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.

-

Asian Publication Corporation. in silico Analysis of 4-((1-(3-Nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic Acid: An Emerging 3-CLpro Non-peptidic Inhibitors for COVID-19. Available from: [Link]

-

PubMed. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Available from: [Link]

-

Allied Academies. Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. Available from: [Link]

-

MDPI. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Available from: [Link]

-

STM Journals. In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. Available from: [Link]

-

MDPI. In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Available from: [Link]

Sources

- 1. 3-(1-Methylpiperidin-3-yl)benzoic acid CAS#: 1170945-91-1 [m.chemicalbook.com]

- 2. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]

- 3. ijcrt.org [ijcrt.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. preprints.org [preprints.org]

- 6. ijirt.org [ijirt.org]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajchem-a.com [ajchem-a.com]

- 9. clinmedkaz.org [clinmedkaz.org]

- 10. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(1-Methylpiperidin-3-yl)benzoic acid: A Scaffold for Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, 3-(1-Methylpiperidin-3-yl)benzoic acid. While specific research on this exact molecule is nascent, its constituent parts—the 3-substituted piperidine ring and the benzoic acid scaffold—are cornerstones of modern pharmacology. This document will synthesize established principles with forward-looking insights, providing a robust framework for its synthesis, potential applications, and evaluation.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" offer a unique combination of synthetic accessibility, favorable physicochemical properties, and the ability to interact with a wide range of biological targets. 3-(1-Methylpiperidin-3-yl)benzoic acid is the conjunction of two such scaffolds.

The benzoic acid moiety is a simple aromatic carboxylic acid that is a fundamental building block in a multitude of drugs, from anti-inflammatory agents to anticancer therapies.[1][2] Its phenyl ring can be functionalized to fine-tune electronic and steric properties, while the carboxylic acid group can engage in critical hydrogen bonding and ionic interactions with protein targets.[1]

The piperidine ring , particularly in its 3-substituted form, is a ubiquitous feature in pharmaceuticals, especially those targeting the central nervous system (CNS).[3][4] As a saturated heterocycle, it imparts a three-dimensional character to a molecule, which can enhance binding affinity and specificity for protein pockets not accessible to flat, aromatic systems.[5] The nitrogen atom, typically protonated at physiological pH, provides a key basic center for interaction with acidic residues in target proteins.[3]

The combination of these two motifs in 3-(1-Methylpiperidin-3-yl)benzoic acid creates a molecule with significant potential as a novel building block or lead compound in drug discovery programs.

Core Compound Profile

A thorough understanding of a compound's physicochemical properties is the foundation of any research and development endeavor. The table below summarizes the key identifiers and characteristics of 3-(1-Methylpiperidin-3-yl)benzoic acid.

| Property | Value | Source |

| CAS Number | 1170945-91-1 | Chemical Abstracts Service |

| Molecular Formula | C₁₃H₁₇NO₂ | N/A |

| Molecular Weight | 219.28 g/mol | N/A |

| IUPAC Name | 3-(1-methylpiperidin-3-yl)benzoic acid | N/A |

| Predicted LogP | 1.5 - 2.5 | N/A |

| Predicted pKa (Acidic) | ~4.0 - 4.5 (Carboxylic Acid) | N/A |

| Predicted pKa (Basic) | ~9.0 - 9.5 (Piperidine Nitrogen) | N/A |

| Appearance | Likely a white to off-white solid | N/A |

Proposed Synthesis and Workflow Validation

Rationale for Synthetic Strategy

The proposed synthesis employs a Suzuki coupling reaction, a Nobel Prize-winning, palladium-catalyzed cross-coupling method renowned for its reliability and functional group tolerance. This is followed by a standard N-methylation via reductive amination. This two-step sequence is efficient and highly adaptable.

Detailed Step-by-Step Synthesis Protocol

Step 1: Suzuki Coupling of 3-Boronobenzoic acid with 1-Boc-1,2,3,6-tetrahydropyridine

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-Boronobenzoic acid (1.0 eq), 1-Boc-1,2,3,6-tetrahydropyridine (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: Add a 2:1 mixture of Dioxane and an aqueous solution of 2M Sodium Carbonate (Na₂CO₃). The solvent volume should be sufficient to create a stirrable slurry.

-

Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-18 hours.

-

Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, cool the mixture to room temperature, dilute with water, and extract with Ethyl Acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Hydrogenation of the Alkene

-

Reaction Setup: Dissolve the product from Step 1 in Ethanol or Methanol in a hydrogenation vessel.

-

Catalyst Addition: Add Palladium on Carbon (10% w/w, catalytic amount) to the solution.

-

Reaction Execution: Secure the vessel in a Parr hydrogenator. Purge the system with hydrogen gas and then pressurize to 50 psi. Shake the reaction at room temperature for 12-24 hours.

-

Workup: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure.

Step 3: Deprotection and N-Methylation

-

Boc Deprotection: Dissolve the hydrogenated intermediate in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA) (5-10 eq). Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS). Remove the solvent and excess TFA under reduced pressure.

-

Reductive Amination (N-Methylation): Dissolve the resulting crude amine salt in Methanol. Add aqueous Formaldehyde (37% solution, 1.5 eq). After stirring for 30 minutes, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

-

Reaction Execution: Stir the reaction at room temperature for 4-6 hours.

-

Workup and Final Purification: Quench the reaction by the slow addition of saturated aqueous Sodium Bicarbonate (NaHCO₃). Extract the product with DCM (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate. The final product, 3-(1-Methylpiperidin-3-yl)benzoic acid, can be purified by recrystallization or preparative HPLC to ensure high purity (>98%).

Synthesis Validation System

-

Structural Confirmation: The structure of the final compound and all intermediates must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Purity Assessment: Final compound purity must be assessed by HPLC, showing a single major peak.

Caption: Proposed synthetic workflow for 3-(1-Methylpiperidin-3-yl)benzoic acid.

Potential Applications & Pharmacological Rationale

The structure of 3-(1-Methylpiperidin-3-yl)benzoic acid suggests several promising avenues for investigation in drug discovery, primarily based on the known activities of its constituent scaffolds.

-

Central Nervous System (CNS) Disorders: The 3-substituted piperidine moiety is a classic feature of many CNS-active drugs, including agents for pain, depression, and psychosis.[3][6] The N-methylpiperidine unit, specifically, can influence blood-brain barrier penetration and interaction with key CNS targets like opioid, dopamine, or serotonin receptors. The benzoic acid portion could serve as a crucial anchoring point within a receptor's binding site.

-

Anti-inflammatory Agents: Benzoic acid derivatives are known to act as antagonists of integrins like VLA-4, which are involved in inflammatory responses.[1] The piperidine group could be explored to confer novel binding interactions and improve selectivity or potency.

-

Antiviral or Antimicrobial Agents: Both benzoic acid and piperidine derivatives have been investigated for their antimicrobial properties.[7][8][9] The combination of these two pharmacophores could lead to compounds with novel mechanisms of action or improved activity against resistant strains.

Caption: Hypothetical signaling pathway modulated by a CNS-active agent.

Illustrative In Vitro Experimental Protocol: Radioligand Binding Assay

To assess the potential CNS activity of 3-(1-Methylpiperidin-3-yl)benzoic acid, a competitive radioligand binding assay is a fundamental first step. This protocol describes a method to determine the compound's affinity for a representative G-protein coupled receptor (GPCR), such as the human dopamine D2 receptor.

Rationale of Experimental Choices

This assay quantifies the ability of a test compound to displace a known radioactive ligand from its receptor. The use of a radioligand provides high sensitivity. Cell membranes from a stable cell line overexpressing the target receptor ensure a consistent and high-density source of the receptor. Non-specific binding is determined using a high concentration of a known, non-radioactive ligand to ensure that only specific binding to the receptor is measured.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]-Spiperone (a known D2 antagonist), prepared in assay buffer to a final concentration of 0.2 nM.

-

Test Compound: Prepare a 10 mM stock of 3-(1-Methylpiperidin-3-yl)benzoic acid in DMSO. Create a serial dilution series in assay buffer (e.g., from 100 µM to 1 pM).

-

Non-specific Binding Control: Haloperidol at 10 µM final concentration.

-

Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor. Thaw on ice and dilute in assay buffer.

-

-

Assay Procedure:

-

Plate Setup: In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of the non-specific binding control (Haloperidol), or 50 µL of the test compound dilution.

-

Radioligand Addition: Add 50 µL of the [³H]-Spiperone solution to all wells.

-

Receptor Addition: Initiate the binding reaction by adding 100 µL of the diluted cell membrane preparation to all wells. The final volume is 200 µL.

-

Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking.

-

-

Termination and Detection:

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a GF/B glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Wash the filters three times with 500 µL of ice-cold assay buffer to remove residual unbound radioligand.

-

Scintillation Counting: Dry the filter plate. Add 50 µL of scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate Percent Inhibition: % Inhibition = 100 * (1 - (CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB)) where NSB is non-specific binding.

-

Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration at which 50% of the radioligand is displaced).

-

Calculate Ki (Affinity Constant): Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

This self-validating protocol, through the inclusion of total and non-specific binding controls, allows for the precise determination of the compound's affinity for the target receptor, providing a critical data point in its pharmacological evaluation.

References

-

The Benzoic Acid Scaffold: A Cornerstone in Modern Drug Discovery.

-

Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design.

-

The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermediates.

-

Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis.

-

Design of benzoic acid derivatives.

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.

-

Examples of biologically active 3-substituted piperidines.

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

-

Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

-

Boost your Medicinal Chemistry Research with C-substituted Piperidines.

-

Pharmacological Applications of Piperidine Derivatives.

-

Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines.

-

Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

3-(1-Methylpiperidin-3-yl)benzoic Acid: A Comprehensive Guide to Solubility Profiling and Physicochemical Characterization

Executive Summary

In early-stage drug development, relying on generalized predictive models for solubility often leads to downstream formulation failures. 3-(1-Methylpiperidin-3-yl)benzoic acid (CAS: 1170945-91-1) is a prime example of a molecule that demands rigorous, empirical physicochemical characterization. Featuring both a lipophilic, basic piperidine ring and an acidic benzoic acid moiety, this compound is a classic ampholyte.

As a Senior Application Scientist, I approach solubility not as a static metric, but as a dynamic equilibrium dictated by molecular architecture and microenvironmental conditions. This whitepaper dissects the causality behind the solubility profile of 3-(1-Methylpiperidin-3-yl)benzoic acid, providing a self-validating experimental framework for its accurate quantification.

Mechanistic Causality: Ionization and the Isoelectric Point

To understand the solubility of this compound, we must first deconstruct its functional groups. The molecule's solubility is governed by the protonation states of its two ionizable centers:

-

The Carboxylic Acid Moiety: Analogous to standard benzoic acid, this group has a predicted acidic dissociation constant ( pKa1 ) of approximately 4.15 .

-

The 1-Methylpiperidine Ring: The tertiary amine nitrogen acts as a strong base, with a pKa2 of approximately 10.1 .

Because the basic pKa is significantly higher than the acidic pKa , the molecule exists predominantly as a zwitterion across a broad physiological pH range. At its isoelectric point ( pI≈7.12 ), the net charge of the molecule is zero. In this state, the strong electrostatic interactions between the positively charged nitrogen and the negatively charged carboxylate group within the crystal lattice overpower the ion-dipole interactions with the aqueous solvent, resulting in a severe solubility nadir.

Fig 1: pH-dependent ionization states and their direct impact on aqueous solubility.

Quantitative Data Presentation: The pH-Solubility Profile

Based on the Henderson-Hasselbalch relationship for amphoteric compounds, 3-(1-Methylpiperidin-3-yl)benzoic acid exhibits a classic "U-shaped" solubility curve. The table below summarizes the theoretical quantitative solubility behavior across physiologically and analytically relevant pH levels.

| pH Level | Primary Ionization State | Net Charge | Estimated Solubility (mg/mL) | Biopharmaceutical Relevance |

| 1.2 | Cationic | +1 | > 10.0 | Gastric fluid; optimal dissolution environment. |

| 4.5 | Zwitterionic / Cationic | Partial + | ~ 2.5 | Duodenal environment; precipitation risk begins. |

| 6.8 | Zwitterionic | 0 | < 0.1 | Intestinal fluid; major absorption bottleneck. |

| 7.4 | Zwitterionic | 0 | < 0.1 | Blood plasma; challenging for IV formulation. |

| 10.5 | Anionic | -1 | > 10.0 | Basic formulation / clearance pathways. |

Experimental Methodologies: Establishing a Self-Validating System

To empirically determine the solubility of this compound, kinetic methods (like solvent-shift assays) are inadequate due to their propensity for supersaturation artifacts. The Saturation Shake-Flask Method remains the gold standard for determining true thermodynamic equilibrium .

However, standard protocols often fail with zwitterions because the dissolved API can act as a buffer, shifting the pH of the solvent toward the compound's isoelectric point. To guarantee accuracy, I employ a self-validating protocol .

The Self-Validating Shake-Flask Protocol

-

Solid Dispensing: Add an excess of the solid API (e.g., 50 mg) to 1 mL of Britton-Robinson universal buffer. Causality: Britton-Robinson buffer maintains a uniform buffering capacity across a wide pH range (2–12), preventing the API from shifting the microenvironmental pH.

-

Equilibration: Seal the vials and agitate at 37°C for 24 hours. Causality: 24 hours ensures the system overcomes any metastable polymorphic states and reaches true thermodynamic saturation.

-

Phase Separation: Centrifuge the samples at 10,000 rpm for 15 minutes. Causality: Centrifugation is strictly preferred over syringe filtration. Lipophilic moieties (like the piperidine ring) frequently adsorb onto filter membranes, which artificially lowers the quantified concentration.

-

Self-Validation Check (Critical Step): Measure the pH of the supernatant post-equilibration, and analyze the remaining solid residue via X-Ray Powder Diffraction (XRPD). Causality: If the final pH deviates by >0.05 units, the buffer capacity was exceeded, and the data point must be plotted against the final pH. XRPD confirms that no salt disproportionation or polymorphic transition occurred during the 24-hour period.

-

Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV against a validated calibration curve.

Fig 2: Self-validating saturation shake-flask methodology for equilibrium solubility.

Strategic Implications for Drug Development

The pronounced solubility nadir at physiological pH (pH 6.8 - 7.4) presents a significant hurdle for oral bioavailability. If 3-(1-Methylpiperidin-3-yl)benzoic acid is advanced as an active pharmaceutical ingredient (API), formulation scientists must proactively bypass this limitation.

-

Salt Selection: Formulating the compound as a hydrochloride salt (protonating the piperidine nitrogen) will lower the microenvironmental pH during dissolution in the gastrointestinal tract. This temporary acidic microenvironment can boost the dissolution rate before the bulk pH forces precipitation.

-

Amorphous Solid Dispersions (ASDs): Utilizing polymers like HPMCAS can help maintain the compound in a supersaturated state as it transitions from the acidic stomach to the neutral intestines, preventing the zwitterion from crashing out of solution.

By understanding the causality between the molecule's structural pKa values and its macroscopic solubility behavior, development teams can design robust formulations rather than relying on trial and error.

References

-

Title: 1-Methylpiperidine (CID 12291) Source: PubChem, National Institutes of Health (NIH) URL: [Link]

-

Title: Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Source: Journal of Pharmaceutical and Biomedical Analysis / PubMed (NIH) URL: [Link]

-

Title: Benzoic Acid (CID 243) Source: PubChem, National Institutes of Health (NIH) URL: [Link]

The Strategic Design of CNS-Active Agents: A Guide to the Structure-Activity Relationship of the 3-(1-Methylpiperidin-3-yl)benzoic Acid Scaffold

Abstract

The 3-(1-methylpiperidin-3-yl)benzoic acid scaffold represents a privileged structure in medicinal chemistry, combining the ionizable benzoic acid moiety with the versatile and frequently employed N-methylpiperidine core. This guide provides an in-depth analysis of the structure-activity relationship (SAR) for this scaffold, drawing upon established principles and data from structurally related compounds targeting the central nervous system (CNS). By dissecting the contributions of each molecular component—the benzoic acid ring, the piperidine core, and the N-methyl group—we offer a predictive framework for designing novel ligands with potential applications in neurodegenerative diseases and other CNS disorders. This document is intended for researchers, scientists, and drug development professionals engaged in the design of next-generation CNS-active therapeutics.

Introduction: The Promise of a Privileged Scaffold

The confluence of a benzoic acid and a piperidine ring within a single molecule creates a pharmacophore with significant potential for interacting with a variety of biological targets in the CNS. The benzoic acid group, with its ionizable carboxylic acid, can act as a crucial hydrogen bond donor and acceptor, often anchoring a ligand to the active site of an enzyme or receptor. The piperidine ring, a common motif in CNS drugs, provides a three-dimensional structure that can be functionalized to explore chemical space and optimize target engagement. The N-methyl group, while seemingly simple, plays a critical role in modulating the basicity and lipophilicity of the piperidine nitrogen, which can significantly impact blood-brain barrier permeability and target affinity.

While direct and extensive SAR studies on 3-(1-methylpiperidin-3-yl)benzoic acid itself are not widely published, a wealth of information on related structures allows us to construct a robust and predictive SAR model. Notably, derivatives of N-benzylpiperidine have been extensively studied as inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease.[1][2] This guide will therefore use AChE inhibition as a primary example to illustrate the SAR principles of the 3-(1-methylpiperidin-3-yl)benzoic acid scaffold, while also drawing insights from its interactions with other CNS targets.

Deconstructing the Scaffold: A Three-Part SAR Analysis

To systematically understand the SAR of the 3-(1-methylpiperidin-3-yl)benzoic acid scaffold, we will analyze each of its three key components: the benzoic acid moiety, the piperidine core, and the N-methyl substituent.

The Benzoic Acid Moiety: The Anchor and Modulator

The benzoic acid ring is not merely a passive component; its substitution pattern can profoundly influence a compound's biological activity. The position and electronic nature of substituents can alter the pKa of the carboxylic acid, its ability to form hydrogen bonds, and its overall steric and electronic complementarity to the target binding site.

In the context of CNS targets, substitutions on the benzoic acid ring can lead to significant changes in potency and selectivity. For instance, in the development of local anesthetics, electron-donating groups (such as alkoxy or amino groups) in the ortho or para positions of a benzoic acid ester were found to enhance activity by increasing the electron density of the carbonyl oxygen.[3] While our core molecule is a benzoic acid and not an ester, this principle of modulating electronic properties is broadly applicable.

For a hypothetical interaction with a CNS receptor, the following SAR trends for the benzoic acid ring can be explored:

-

Positional Isomerism: The attachment of the piperidine ring at the meta-position (3-position) of the benzoic acid is a key structural feature. Moving it to the ortho or para position would significantly alter the vector and distance between the key pharmacophoric elements, likely leading to a dramatic change in activity.

-

Substitution with Electron-Withdrawing Groups (EWGs): The addition of EWGs like halogens (F, Cl, Br) or a nitro group can modulate the acidity of the carboxylic acid and introduce new potential interactions (e.g., halogen bonding).

-

Substitution with Electron-Donating Groups (EDGs): EDGs such as methyl, methoxy, or amino groups can influence the electronic character of the aromatic ring and potentially enhance pi-stacking interactions within the binding pocket.

-

Introduction of Hydrogen Bond Donors/Acceptors: Adding hydroxyl or amino groups can provide additional hydrogen bonding opportunities, which could significantly increase binding affinity.

The following diagram illustrates a logical workflow for exploring the SAR of the benzoic acid moiety.

Caption: Workflow for SAR exploration of the benzoic acid ring.

The Piperidine Core: The Conformational Hub

The piperidine ring provides a defined three-dimensional structure that is critical for orienting the benzoic acid and N-methyl groups for optimal target interaction. Its conformational flexibility, while limited, allows for some adaptation to the binding site. The position of the benzoic acid substituent on the piperidine ring is a crucial determinant of activity.

-

3-yl vs. 4-yl Substitution: The choice of the 3-position for the benzoic acid substituent is significant. In many classes of CNS-active compounds, the substitution pattern on the piperidine ring dictates selectivity and potency. For instance, in a series of Akt inhibitors, 3,4-disubstituted piperidine derivatives were explored, leading to compounds with improved safety profiles.[4] A systematic comparison of 3- and 4-substituted analogs would be essential to confirm the optimal substitution pattern for a given target.

-

Ring Conformation: The piperidine ring typically adopts a chair conformation. The orientation of the benzoic acid group (axial vs. equatorial) can have a profound impact on its interaction with the target. Drug design efforts often aim to rigidify the structure to lock it into its bioactive conformation, which can lead to increased potency.

The N-Substituent: A Key Determinant of Pharmacokinetics and Pharmacodynamics

The substituent on the piperidine nitrogen is arguably one of the most critical elements for tuning the pharmacological profile of this scaffold. It influences not only the affinity for the biological target but also crucial pharmacokinetic properties like lipophilicity and basicity, which in turn affect oral bioavailability and blood-brain barrier penetration.

-

N-Methyl vs. N-Benzyl: The N-methyl group of our core scaffold provides a balance of basicity and modest lipophilicity. However, in many series of piperidine-based CNS agents, an N-benzyl group is found to be optimal for potency. For example, in a series of acetylcholinesterase inhibitors, N-benzylpiperidine derivatives showed high potency, with the benzyl group likely engaging in pi-pi stacking interactions in the active site.[5] Replacing the N-methyl with an N-benzyl group, and further exploring substitutions on the benzyl ring, would be a logical step in optimizing the scaffold.

-

Other N-Alkyl and N-Aryl Groups: Exploration of other N-substituents can yield further improvements. Longer alkyl chains can increase lipophilicity, which may enhance membrane permeability up to a certain point (the "lipinski's rule of 5" should be kept in mind). Small, polar groups could be introduced to improve solubility.

The following table summarizes the impact of N-substituents on the activity of piperidine derivatives from various studies, illustrating the profound effect this position has on biological activity.

| Compound Series | N-Substituent | Biological Target | Effect on Activity | Reference |

| 4-(hydroxyphenyl)piperidines | Alkyl, Aralkyl | Opioid Receptors | N-phenethyl and N-cinnamyl groups conferred high antagonist potency. | [6] |

| Benzylpiperazines | Benzyl | HDAC6 | Benzylpiperazine moiety acted as an effective shuttle to the brain. | [7] |

| Spiropiperidines | Varied Alkyl & Aryl | Nociceptin Receptor | N-substitution was critical for high binding affinity. | [8] |

Experimental Protocols: From Synthesis to Biological Evaluation

A robust and reproducible synthetic route and a reliable biological assay are the cornerstones of any successful SAR study. This section provides a detailed, step-by-step methodology for the synthesis of a representative compound and for the in-vitro evaluation of its acetylcholinesterase inhibitory activity.

Synthesis of 3-(1-Methylpiperidin-3-yl)benzoic Acid

Step 1: Synthesis of 1-Methylpiperidin-3-one This intermediate can be prepared from commercially available starting materials through various methods, such as the oxidation of 1-methyl-3-piperidinol.

Step 2: Grignard Reaction with 3-Bromobenzoic Acid Derivative A protected derivative of 3-bromobenzoic acid (e.g., the methyl ester) is reacted with magnesium to form the Grignard reagent. This is then reacted with 1-methylpiperidin-3-one to form the tertiary alcohol.

Step 3: Dehydration and Reduction The tertiary alcohol is dehydrated to the corresponding alkene, followed by catalytic hydrogenation to yield the 3-(3-methoxyphenyl)-1-methylpiperidine.

Step 4: Demethylation and Oxidation The methoxy group is demethylated to a phenol, which is then converted to the corresponding triflate. A palladium-catalyzed carbonylation reaction is then used to introduce the carboxylic acid group.

Step 5: Final Deprotection Any protecting groups on the carboxylic acid are removed to yield the final product.

A simplified representation of a potential synthetic workflow is shown below:

Caption: A potential synthetic workflow for the target compound.

A more direct, albeit for a related compound, synthesis involves the reaction of piperidine with methyl 3-(bromomethyl)benzoate.[9] This suggests that a similar nucleophilic substitution could be a viable route if the appropriate starting materials are available.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most widely used method for measuring AChE activity is the spectrophotometric method developed by Ellman and colleagues. This assay is robust, reliable, and suitable for high-throughput screening.

Principle: The enzyme acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCh) substrate solution

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitor (e.g., donepezil)

Procedure:

-

Prepare Reagent Solutions: Prepare fresh solutions of phosphate buffer, AChE, ATCh, and DTNB at the desired concentrations.

-

Plate Setup:

-

Blank wells: Add buffer and all reagents except the enzyme.

-

Control wells: Add buffer, enzyme, and all reagents except the test compound.

-

Test wells: Add buffer, enzyme, test compound at various concentrations, and all other reagents.

-

-

Assay Protocol (for a final volume of 200 µL):

-

To each well, add 140 µL of phosphate buffer.

-

Add 20 µL of the test compound solution (or buffer for control wells).

-

Add 10 µL of the AChE solution to all wells except the blanks.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Add 10 µL of the DTNB solution to all wells.

-

Initiate the reaction by adding 20 µL of the ATCh solution to all wells.

-

-

Data Acquisition: Immediately begin monitoring the change in absorbance at 412 nm over time (kinetic mode) or measure the absorbance at a fixed time point (endpoint mode).

-

Data Analysis:

-

Calculate the rate of reaction for each well (change in absorbance per minute).

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

The following diagram illustrates the workflow for the AChE inhibition assay.

Caption: Workflow for the acetylcholinesterase inhibition assay.

Data Presentation: A Comparative SAR Table

Clear and concise presentation of SAR data is essential for identifying trends and guiding further optimization. The following table provides a template for summarizing the AChE inhibitory activity of a hypothetical series of analogs based on the 3-(1-methylpiperidin-3-yl)benzoic acid scaffold.

| Compound | R1 (Benzoic Acid) | R2 (Piperidine N) | AChE IC50 (µM) | Selectivity Index (BuChE/AChE) |

| 1 (Core) | H | CH3 | >100 | - |

| 2 | 4-F | CH3 | 50.2 | - |

| 3 | 4-Cl | CH3 | 45.8 | - |

| 4 | 4-OCH3 | CH3 | 65.1 | - |

| 5 | H | Benzyl | 5.7 | 1250 |

| 6 | 4-F | Benzyl | 2.1 | >1000 |

| 7 | 4-Cl | Benzyl | 1.8 | >1500 |

| 8 | 4-OCH3 | Benzyl | 3.5 | 850 |

| Donepezil | - | - | 0.0057 | 1250 |

Data for compounds 5-8 and Donepezil are adapted from the literature for illustrative purposes.[5]

Conclusion: A Roadmap for Future Drug Discovery

The 3-(1-methylpiperidin-3-yl)benzoic acid scaffold is a promising starting point for the design of novel CNS-active agents. By systematically exploring the structure-activity relationships of its three key components, researchers can rationally design and synthesize new compounds with improved potency, selectivity, and pharmacokinetic properties. The insights provided in this guide, from the nuanced effects of substitutions on the benzoic acid ring to the critical role of the N-substituent on the piperidine core, offer a strategic roadmap for navigating the complex landscape of CNS drug discovery. The provided experimental protocols for synthesis and biological evaluation serve as a practical foundation for initiating and advancing research programs based on this versatile and promising scaffold.

References

-

PrepChem. Synthesis of 3-(1-Piperidinylmethyl)benzoic acid, methyl ester. Available from: [Link]

- Zimmerman, D. M., et al. (1993). Structure-activity Relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine Antagonists for Mu- And Kappa-Opioid Receptors. Journal of Medicinal Chemistry, 36(20), 2833-2841.

-

Kratky, M., et al. (2012). IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Data set]. Available from: [Link]

- Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-335.

-

Koay, Y. H., et al. (2014). IC 50 values and selectivity index of cholinesterase inhibition. ResearchGate. [Data set]. Available from: [Link]

-

Pohanka, M. (2012). Inhibitory potency (IC 50 in nM) of cholinesterase inhibitors on... ResearchGate. [Data set]. Available from: [Link]

- Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoamine oxidase inhibitors. European Journal of Medicinal Chemistry, 263, 115916.

- Wang, T., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264-7288.

-

Negatu, D. A., et al. (2022). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Preprint]. Available from: [Link]

-

Lunkad, A. (2020, November 10). Local Anesthetics SAR of Benzoic acid derivatives [Video]. YouTube. [Link]

- Kulyk, O., et al. (2021).

- Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(24), 4542-4548.

- Itoh, Y., et al. (2012). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 3(12), 1033-1037.

- Caldwell, J. P., et al. (2009). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. Bioorganic & Medicinal Chemistry Letters, 19(4), 1164-1167.

- Debnath, A. K., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 26(15), 4469-4479.

- Duarte, Y., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(1), 123.

-

Satpute, M. S., et al. (2018). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate. [Preprint]. Available from: [Link]

- Kirsanova, Y. A., et al. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)

- Jiang, C., et al. (2025). Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. European Journal of Medicinal Chemistry, 283, 117135.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacy180.com [pharmacy180.com]

- 9. prepchem.com [prepchem.com]

Physicochemical Characterization of 3-(1-Methylpiperidin-3-yl)benzoic Acid: A Zwitterionic API Profiling Guide

Executive Summary

The molecule 3-(1-Methylpiperidin-3-yl)benzoic acid (CAS: 1170945-91-1)[1] is a highly functionalized active pharmaceutical ingredient (API) intermediate containing both a basic tertiary amine (1-methylpiperidine) and an acidic carboxylic acid (benzoic acid)[1]. Because of these functional groups, the molecule exhibits amphoteric behavior, existing predominantly as a zwitterion at physiological pH.

Characterizing zwitterionic APIs requires specialized methodologies because their ionization profiles drastically alter their solubility, lipophilicity, and membrane permeability compared to neutral molecules ()[2]. This whitepaper provides a comprehensive, causality-driven guide to the physicochemical characterization of 3-(1-Methylpiperidin-3-yl)benzoic acid, ensuring that every protocol acts as a self-validating system to prevent downstream formulation failures.

Structural & Theoretical Profiling

Before initiating wet-lab experiments, it is critical to map the theoretical ionization states of the molecule. The benzoic acid moiety typically exhibits a pKa of ~4.2, while the N-methylpiperidine moiety exhibits a pKa of ~9.8.

Causality: The wide gap between the acidic and basic pKa values ensures that the molecule follows the " ΔpKa rule" for classical zwitterions ()[3]. At its isoelectric point ( pI≈7.0 ), the molecule carries a net-zero charge but possesses localized positive and negative charges. This zwitterionic state maximizes the crystal lattice energy (due to strong intermolecular ionic interactions) while minimizing lipid solubility, creating unique challenges for oral bioavailability.

Figure 1: pH-dependent ionization states of 3-(1-Methylpiperidin-3-yl)benzoic acid.

Acid-Base Profiling ( pKa & pI )

Causality: Accurate pKa determination is the bedrock of zwitterion characterization. It dictates the pH buffers used for subsequent solubility and lipophilicity assays. If the pKa is mischaracterized, the resulting pH-solubility curves will be skewed, leading to erroneous formulation strategies.

Protocol: Self-Validating Potentiometric Titration

-

Preparation: Prepare a 1 mM solution of the API in 0.15 M KCl. The KCl background is mandatory to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

-

Acidification: Acidify the solution to pH 1.8 using standardized 0.5 M HCl to drive the molecule entirely into its cationic state.

-

Forward Titration: Titrate with standardized 0.5 M KOH under a continuous nitrogen purge (to prevent atmospheric CO2 absorption, which falsely lowers pH) up to pH 12.0.

-

Self-Validation (Reverse Titration): Immediately perform a reverse titration from pH 12.0 back to 1.8 using 0.5 M HCl.

-

Validation Logic: Overlay the forward and reverse titration curves. They must be identical. Any hysteresis (lag) indicates that the API precipitated during the assay or underwent base-catalyzed degradation, invalidating the calculated pKa values.

-

pH-Dependent Solubility Assessment

Causality: Zwitterions exhibit a characteristic "U-shaped" solubility profile. The solubility minimum occurs precisely at the isoelectric point ( pI≈7.0 ) because the net-neutral zwitterion forms the strongest ionic lattice in the solid state, requiring the highest energy to solvate ()[2].

Protocol: Thermodynamic Shake-Flask Method

-

Saturation: Weigh excess API (e.g., 50 mg) into a series of glass vials.

-

Buffering: Add 1 mL of aqueous buffers ranging from pH 1.2 to 10.0 (e.g., HCl/KCl for pH 1.2, Acetate for pH 4.5, Phosphate for pH 7.4, Borate for pH 9.0).

-

Equilibration: Agitate the vials at 37 °C for 48 hours to ensure thermodynamic equilibrium is reached.

-

Self-Validation (Equilibrium pH Measurement): Measure the pH of the suspension after the 48-hour equilibration, prior to filtration.

-

Validation Logic: Because the zwitterionic API itself acts as a buffer, dissolving high concentrations can shift the initial buffer's pH toward the API's pI . You must plot the solubility against the final equilibrium pH, not the nominal starting pH. Plotting against the initial pH is a common industry error that produces distorted solubility curves.

-

-

Quantification: Filter the suspension through a 0.22 µm PTFE syringe filter, dilute appropriately, and quantify via HPLC-UV against a standard curve.

Lipophilicity ( LogP and LogD )

Causality: The partition coefficient ( LogP ) represents the lipophilicity of the neutral species, while the distribution coefficient ( LogD ) represents the effective lipophilicity at a specific pH (usually 7.4). Because 3-(1-Methylpiperidin-3-yl)benzoic acid is zwitterionic at pH 7.4, its LogD7.4 will be significantly lower than its theoretical LogP , heavily impacting its passive lipid bilayer permeability ()[3].

Protocol: Shake-Flask LC-MS/MS Partitioning

-

Phase Saturation: Pre-saturate a 1-octanol phase with pH 7.4 phosphate buffer, and vice versa, for 24 hours.

-

Spiking: Dissolve the API in the pre-saturated aqueous buffer at a concentration of 100 µg/mL.

-

Partitioning: Combine equal volumes (e.g., 2 mL) of the spiked aqueous phase and the octanol phase in a silanized glass vial. Shake at 25 °C for 60 minutes.

-

Separation: Centrifuge at 3000 rpm for 15 minutes to ensure a sharp, emulsion-free phase boundary.

-

Self-Validation (Mass Balance Recovery): Extract aliquots from both the aqueous and octanol layers and quantify via LC-MS/MS.

-

Validation Logic: Calculate the total mass recovered. The sum of the API mass in both phases must equal 95–105% of the initial mass added. A mass deficit indicates that the API has precipitated at the octanol-water interface or adsorbed to the vial walls, meaning the calculated LogD is artificially skewed.

-

Figure 2: Integrated physicochemical characterization workflow for zwitterionic APIs.

Solid-State Characterization

Causality: The zwitterionic nature of the molecule facilitates strong intermolecular hydrogen bonding and ionic networks in the solid state. This typically results in a high melting point and potential for polymorphism. Identifying the most thermodynamically stable polymorph prevents unexpected phase transitions during milling, granulation, or storage.

Protocol: Thermal & Hygroscopic Profiling

-

XRPD (X-Ray Powder Diffraction): Scan the bulk powder from 2θ=3∘ to 40∘ to establish the baseline crystalline fingerprint.

-

Thermal Analysis (DSC/TGA): Heat the sample at 10 °C/min from 25 °C to 300 °C using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

-

Self-Validation Logic: Always overlay the DSC and TGA thermograms. An endothermic peak on the DSC without concurrent mass loss on the TGA confirms a true melting event. An endotherm accompanied by mass loss indicates desolvation (if a hydrate/solvate) or thermal degradation.

-

-

DVS (Dynamic Vapor Sorption): Cycle the relative humidity (RH) from 0% to 90% and back to 0% at 25 °C. Measure the mass change to assess hygroscopicity and potential moisture-induced phase transitions.

Quantitative Data Summary

The following table synthesizes the theoretical and expected empirical physicochemical parameters for 3-(1-Methylpiperidin-3-yl)benzoic acid based on its structural moieties.

| Property | Value (Predicted / Typical) | Primary Analytical Method |

| Molecular Formula | C13H17NO2 | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 219.28 g/mol | Calculation[1] |

| pKa1 (Carboxylic Acid) | ~4.2 | Potentiometric Titration |

| pKa2 (Piperidine Nitrogen) | ~9.8 | Potentiometric Titration |

| Isoelectric Point ( pI ) | ~7.0 | Calculation: (pKa1+pKa2)/2 |

| LogP (Neutral Form) | ~1.5 to 2.0 | Shake-flask (Octanol/Water at pH ~12) |

| LogD7.4 (Zwitterion) | <0 (Highly Hydrophilic) | Shake-flask LC-MS/MS |

| Melting Point | >200∘C | Differential Scanning Calorimetry (DSC) |

References

-

Mazák, K., & Noszál, B. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. ChemMedChem, 15(13), 1102-1110. URL:[Link]

-

Llinàs, A., et al. (2024). Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Journal of Medicinal Chemistry, 67(10), 8123-8135. URL:[Link]

Sources

3-(1-Methylpiperidin-3-yl)benzoic acid and its role in medicinal chemistry

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for developing highly selective, potent, and bioavailable therapeutics. 3-(1-Methylpiperidin-3-yl)benzoic acid (Molecular Formula: C13H17NO2) has emerged as a privileged scaffold[1]. Characterized by its amphoteric nature, this molecule combines a benzoic acid core—serving as a robust vector for amide coupling—with a basic, lipophilic N-methylpiperidine ring. This whitepaper deconstructs the structural causality, physicochemical properties, and synthetic methodologies associated with this building block, providing actionable, self-validating protocols for its integration into active pharmaceutical ingredients (APIs).

Structural Causality & Physicochemical Profiling

The utility of 3-(1-Methylpiperidin-3-yl)benzoic acid lies in the precise spatial arrangement of its functional groups. The meta-substitution pattern provides a specific 3D exit vector that is highly sought after in structure-based drug design (SBDD).

-

Benzoic Acid Core: Acts as the primary pharmacophore anchor. With a pKa of ~4.2, the carboxylate is readily activated for coupling with complex amines, forming stable amides that frequently engage in hydrogen bonding with target hinge regions[2].

-

Piperidine Ring: Serves as a conformationally restricted, lipophilic spacer. It positions the basic amine optimally without introducing excessive rotational entropy.

-

N-Methyl Group: The tertiary amine (pKa ~9.5) prevents unwanted secondary amine metabolism (e.g., N-acetylation) while providing a basic center capable of forming critical salt bridges with acidic residues (like Asp/Glu) in the solvent-exposed regions of target proteins[3].

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Implication in Drug Design |

|---|---|---|

| Molecular Formula | C13H17NO2[1] | Defines the core bifunctional scaffold. |

| Molecular Weight | 219.28 g/mol (Free base)[1] | Low MW allows for downstream elaboration without violating Lipinski's Rule of 5. |

| CAS Number (Base) | 1170945-91-1[1] | Primary identifier for procurement of the free base. |

| CAS Number (HCl) | 1909325-65-0[4] | The HCl salt provides enhanced shelf stability and prevents auto-catalytic degradation. |

| Predicted pKa (Acid) | ~4.2[5] | Deprotonated at physiological pH; requires strong electrophilic activation for coupling. |

| Predicted pKa (Base) | ~9.5[5] | Protonated at physiological pH; significantly enhances aqueous solubility of the final API. |

Mechanistic Role in Target Binding